

Application Notes and Protocols: Bromo-PEG4-MS Reaction with Primary Amines

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Compound of Interest

Compound Name: Bromo-PEG4-MS

Cat. No.: B8248222

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Introduction

Bromo-PEG4-MS, chemically defined as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl methanesulfonate, is a heterobifunctional crosslinker containing a tetraethylene glycol (PEG4) spacer.^[1] This molecule possesses two distinct reactive termini: a bromo group and a methanesulfonate (mesylate) group. Both are excellent leaving groups for nucleophilic substitution reactions, making **Bromo-PEG4-MS** a versatile tool in bioconjugation and drug development.^{[2][3][4]} The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugates, which is highly advantageous in biological applications.^[5]

These application notes provide a comprehensive overview of the reaction of **Bromo-PEG4-MS** with primary amines, including the reaction mechanism, experimental protocols, and key applications.

Reaction Mechanism

The reaction of **Bromo-PEG4-MS** with a primary amine proceeds via a nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms adjacent to the leaving groups (bromide or mesylate).

The mesylate group is generally a more reactive leaving group than the bromide group. Therefore, in a reaction with a primary amine, the mesylate is typically displaced first. However, the reaction conditions can be optimized to favor substitution at either end.

Key Features of the Reaction:

- **Nucleophilic Attack:** The primary amine attacks the carbon atom, leading to the displacement of the leaving group.
- **Formation of a Secondary Amine:** The reaction results in the formation of a stable carbon-nitrogen bond, yielding a secondary amine.
- **Stepwise Reaction:** Due to the different reactivities of the bromo and mesylate groups, stepwise conjugation is possible, allowing for the sequential introduction of two different molecules.

Applications in Research and Drug Development

The unique properties of **Bromo-PEG4-MS** make it a valuable reagent in various applications:

- **PROTACs Synthesis:** **Bromo-PEG4-MS** is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker connects the ligand for the E3 ligase and the ligand for the target protein.
- **Antibody-Drug Conjugates (ADCs):** The heterobifunctional nature of **Bromo-PEG4-MS** allows for the precise attachment of cytotoxic drugs to antibodies. For instance, a primary amine on a drug molecule can react with one end of the linker, and the other end can be subsequently conjugated to a modified antibody.
- **Surface Modification:** Immobilization of biomolecules containing primary amines (e.g., proteins, peptides) onto surfaces can be achieved using **Bromo-PEG4-MS**. This is useful for creating biocompatible surfaces and developing biosensors.
- **PEGylation:** The PEG4 spacer can be used to introduce a short polyethylene glycol chain to a molecule, a process known as PEGylation. This can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the reaction of **Bromo-PEG4-MS** with a primary amine. Please note that these are general guidelines, and optimal conditions may vary depending on the specific reactants.

Parameter	Typical Range/Value	Notes
Reactants Ratio	1:1 to 1:1.5 (Bromo-PEG4-MS : Primary Amine)	An excess of the amine can be used to drive the reaction to completion, but may lead to double substitution if both ends of the linker react.
Solvent	Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile)	Ensure all reactants are fully dissolved.
Base	Non-nucleophilic base (e.g., DIPEA, Triethylamine)	Typically used in 2-3 fold molar excess to neutralize the acid generated during the reaction.
Temperature	Room temperature to 50 °C	Higher temperatures can increase the reaction rate but may also lead to side reactions.
Reaction Time	2 - 24 hours	Reaction progress should be monitored by a suitable analytical method (e.g., TLC, LC-MS).
Typical Yield	60 - 90%	Yields are highly dependent on the substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of Bromo-PEG4-MS with a Primary Amine

This protocol describes a general method for the mono-conjugation of a primary amine-containing molecule to **Bromo-PEG4-MS**.

Materials:

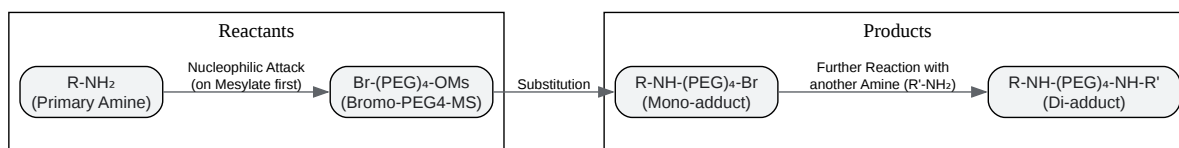
- **Bromo-PEG4-MS**
- Primary amine-containing molecule
- Anhydrous aprotic solvent (e.g., DMF or DMSO)
- Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer and stir bar
- Nitrogen or Argon supply for inert atmosphere (optional but recommended)
- Analytical tools for monitoring the reaction (TLC, LC-MS)
- Purification system (e.g., flash chromatography, HPLC)

Procedure:

- Preparation:
 - Ensure all glassware is dry.
 - Dissolve the primary amine-containing molecule (1 equivalent) in the anhydrous solvent in the reaction vessel.
 - Add the non-nucleophilic base (2-3 equivalents) to the solution.
- Reaction:
 - In a separate vial, dissolve **Bromo-PEG4-MS** (1-1.2 equivalents) in a small amount of the anhydrous solvent.

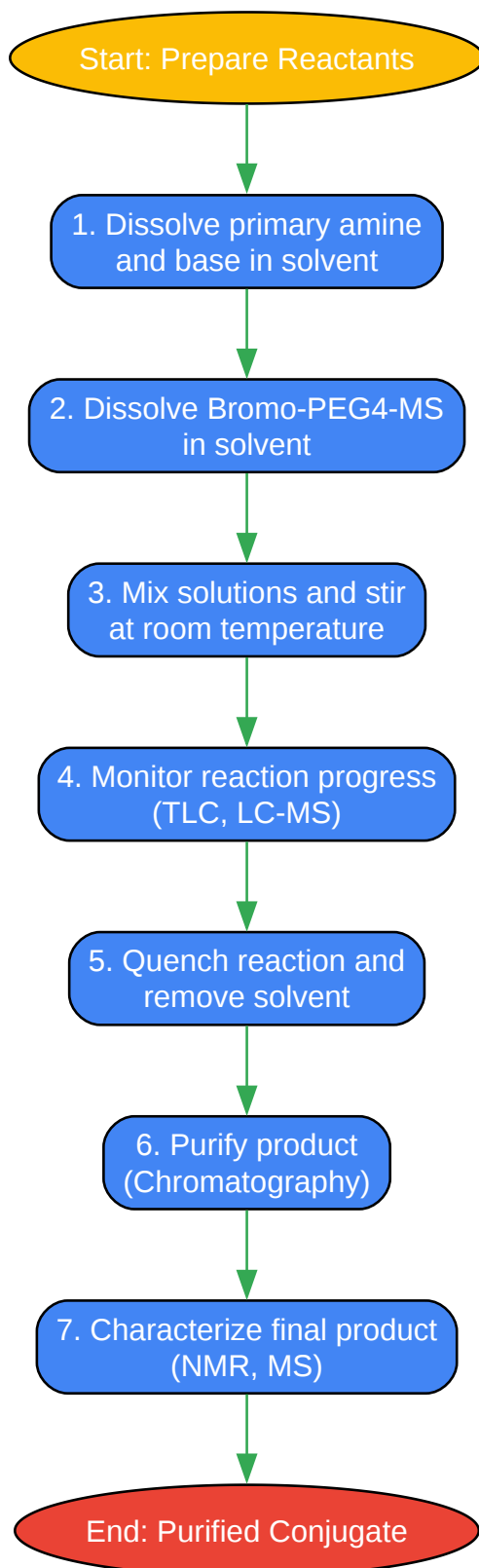
- Slowly add the **Bromo-PEG4-MS** solution to the stirring solution of the primary amine.
- If desired, purge the reaction vessel with an inert gas (Nitrogen or Argon).
- Stir the reaction mixture at room temperature.
- Monitoring:
 - Monitor the progress of the reaction periodically using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed or the reaction reaches completion.
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding a small amount of water.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by a suitable method such as flash column chromatography or preparative HPLC to isolate the desired conjugate.
- Characterization:
 - Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Visualizations



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Caption: Reaction of **Bromo-PEG4-MS** with a primary amine.



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Caption: General experimental workflow for conjugation.

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